3-Amino-4-hydroxycyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C4H3NO3 and a molecular weight of 113.07 g/mol It is known for its unique cyclobutene ring structure, which includes both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione typically involves cyclization reactions that form the cyclobutene ring. One common method includes the reaction of suitable precursors under controlled conditions to achieve the desired product. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using optimized reaction conditions derived from laboratory-scale experiments. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxycyclobut-3-ene-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different cyclobutene derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Amino-4-hydroxycyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism by which 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione exerts its effects involves interactions with various molecular targets. The amino and hydroxy groups play crucial roles in these interactions, facilitating binding to enzymes and other biomolecules. The compound’s unique ring structure also contributes to its reactivity and specificity in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxycyclobut-2-ene-1,2-dione
- 3-Amino-4-hydroxycyclobut-3-ene-1,3-dione
Uniqueness
Compared to similar compounds, 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione stands out due to its specific ring structure and the positioning of the amino and hydroxy groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-4-hydroxycyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c5-1-2(6)4(8)3(1)7/h6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFAKICEAMVVTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150583-44-1 |
Source
|
Record name | 3-amino-4-hydroxycyclobut-3-ene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.